molecular formula C13H21NO5 B2403400 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2260936-11-4

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2403400
CAS No.: 2260936-11-4
M. Wt: 271.313
InChI Key: GGJBRCAZJGKOGH-UHFFFAOYSA-N
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Description

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
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Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13-5-4-12(6-13,8-18-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJBRCAZJGKOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a complex organic compound known for its unique bicyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula: C28H48N4O6
  • Molecular Weight: 536.7 g/mol
  • Purity: Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the Boc (tert-butoxycarbonyl) group allows for selective cleavage under acidic conditions, revealing an active amine that can participate in further biochemical interactions. This mechanism is crucial in understanding how the compound may function as an enzyme inhibitor or receptor modulator.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The structural features contribute to its selectivity and potency.
  • Genotoxicity Studies : Research indicates that related compounds exhibit genotoxic effects, leading to bacterial SOS responses, although no direct alkylating effects are noted with this specific compound . This highlights the importance of evaluating safety and potential side effects in biological assays.
  • Oxidative Stress Response : Similar compounds have shown the ability to induce oxidative stress responses in bacterial models, suggesting that this compound may also generate reactive oxygen species (ROS) under certain conditions .

Case Study 1: Enzyme Interaction

A study explored the interactions of this compound with specific enzymes involved in metabolic processes. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Genotoxicity Assessment

In a controlled environment, the genotoxic effects of similar bicyclic compounds were assessed using Escherichia coli lux-biosensors. The findings showed activation of SOS response genes at high concentrations, emphasizing the need for careful dosage considerations in therapeutic applications .

Comparative Analysis Table

Property/ActivityThis compoundRelated Compounds
Molecular Weight536.7 g/molVaries
Enzyme InhibitionSignificant at micromolar concentrationsYes
GenotoxicityInduces SOS response at high concentrationsYes
Oxidative Stress InductionPotentially generates ROSYes

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